Cesium propionate

Description

Significance of Cesium Carboxylates in Synthetic Organic Chemistry

Cesium carboxylates, including cesium propionate (B1217596), play a crucial role in modern synthetic organic chemistry. biofuranchem.com They are frequently employed as reagents and catalysts in a variety of transformations. biofuranchem.com One of their primary advantages lies in their enhanced solubility in organic solvents compared to other alkali metal carboxylates, which often allows reactions to proceed under milder conditions. biofuranchem.com This increased solubility facilitates more efficient reactions, leading to higher yields and shorter reaction times. biofuranchem.comeurekaselect.com

In particular, cesium carboxylates are valuable in nucleophilic substitution reactions, such as S_N2 displacements. biofuranchem.combrandeis.edu The large ionic radius and high polarizability of the cesium cation are thought to contribute to a "naked" and more reactive carboxylate anion in solution, thereby enhancing its nucleophilicity. inno-chem.com.cnresearchgate.net This phenomenon, often referred to as the "cesium effect," makes cesium carboxylates, including the propionate salt, powerful tools for achieving challenging chemical transformations. biofuranchem.com For instance, they have been successfully used for the inversion of stereocenters in complex molecules through the displacement of leaving groups like sulfonates. brandeis.edutandfonline.com

Furthermore, cesium propionate serves as a precursor in the synthesis of other important chemical entities. It has been utilized in the preparation of cesium-based catalysts and as a component in the synthesis of advanced materials like cesium lead halide perovskites for applications in solar cells. biofuranchem.comacs.orgnih.gov

Historical Context and Evolution of the "Cesium Effect" in Chemical Reactivity

The term "cesium effect" emerged from empirical observations that using cesium salts, particularly cesium carbonate and carboxylates, often leads to significantly improved outcomes in organic reactions compared to their lighter alkali metal counterparts. inno-chem.com.cnemory.edu Historically, this effect was noted in various contexts, including macrocyclization reactions and esterifications, where the use of cesium salts resulted in higher yields and milder reaction conditions. tandfonline.com

Early explanations for the cesium effect often centered on the high solubility of cesium salts in organic solvents and the large size of the cesium cation. biofuranchem.comtandfonline.com The large ionic radius of cesium (approximately 260 picometers) leads to a low charge density, resulting in weaker ion pairing with the counter-anion in solution. inno-chem.com.cnwikipedia.org This "freer" or more "naked" anion is consequently more reactive. researchgate.net For example, 133Cs NMR studies have shown that in solvents like dimethylformamide (DMF), cesium carboxylates are extensively solvated, leaving the carboxylate anion essentially free and highly reactive. researchgate.net

More recent investigations and computational studies have begun to unveil a more nuanced understanding of the cesium effect. It is now believed that the effect is not solely due to solubility and ion-pairing phenomena. rsc.orgnih.gov Research suggests that the cesium cation may play a more direct role in the reaction mechanism, potentially by coordinating to reactants and stabilizing transition states. rsc.orgnih.govresearchgate.netwhiterose.ac.uk For instance, in certain palladium-catalyzed coupling reactions, evidence points towards the formation of a Pd-Cs bimetallic intermediate that facilitates the reaction. whiterose.ac.uk In other cases, the cesium ion's coordination to specific functional groups can alter the conformational preferences of the transition state, leading to enhanced reactivity and even altered chemoselectivity. rsc.orgnih.govresearchgate.net This evolving understanding highlights the multifaceted nature of the cesium effect, moving from a simple counterion effect to a more complex and direct involvement in the catalytic cycle.

Current Research Frontiers and Unaddressed Challenges for this compound

Current research continues to explore and expand the applications of this compound, driven by the ongoing quest for more efficient and selective synthetic methodologies.

Detailed Research Findings:

A significant area of contemporary research involves the use of this compound as a key reagent in the synthesis of polypropionate natural products. These complex molecules often feature multiple stereocenters, and the ability of this compound to effect clean S_N2 reactions is crucial for controlling stereochemistry. researchgate.nettandfonline.com For example, a method for the inversion of hydroxyl groups in polypropionate precursors has been developed using this compound, which is compatible with sensitive functional groups like epoxides. tandfonline.comtandfonline.com This methodology allows for the preparation of diastereomeric alcohols that are not accessible through other standard techniques. tandfonline.comtandfonline.com

This compound is also finding applications in materials science. It is used as a precursor for the synthesis of cesium lead halide perovskite nanocrystals, which are materials of great interest for their luminescent properties and potential use in plastic scintillators and other optoelectronic devices. acs.orgnih.gov The synthesis often involves the rapid injection of a lead precursor solution into a solution containing this compound. acs.orgnih.gov

Furthermore, this compound is utilized in the development of novel catalytic systems. For instance, it has been used in conjunction with SBA-15 supported catalysts for the synthesis of methyl methacrylate (B99206) via the condensation of methyl propionate with formaldehyde (B43269). researchgate.net

Unaddressed Challenges:

Despite its utility, several challenges and unanswered questions remain regarding this compound and the broader cesium effect.

Mechanistic Elucidation: While progress has been made, a complete and universally applicable mechanistic understanding of the cesium effect remains elusive. rsc.orgresearchgate.net The precise role of the cesium cation—whether it acts purely as a weakly coordinating counterion, a Lewis acid, or a direct participant in the catalytic cycle—is often system-dependent and requires further investigation. rsc.orgwhiterose.ac.uk

Cost and Availability: Cesium is a relatively rare and expensive element, which can limit the large-scale industrial application of this compound despite its clear advantages in many reactions. eurekaselect.cominno-chem.com.cn

Reaction Optimization: While the benefits of this compound are well-documented in many cases, predicting its efficacy in new and untested reaction systems remains a challenge. Developing predictive models for when the "cesium effect" will be most pronounced is an ongoing area of research.

Expanding aSynthetic Scope: There is still significant potential to explore the use of this compound in a wider range of organic transformations, particularly in asymmetric catalysis and C-H functionalization reactions. benthamdirect.comeurekaselect.comacs.orgacs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

cesium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Cs/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZSHUAKOJGWRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

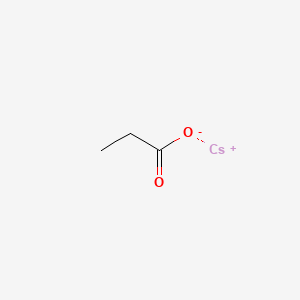

CCC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635664 | |

| Record name | Caesium propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-24-8 | |

| Record name | Caesium propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium propionate, compound with propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodological Advancements for Cesium Propionate

Optimized Synthetic Pathways for Cesium Propionate (B1217596)

The synthesis of cesium propionate can be approached through several routes, each with distinct advantages and optimization parameters. The primary methods involve stoichiometric reactions, while catalytic approaches are also being explored to enhance efficiency.

Stoichiometric and Catalytic Preparations of this compound

The most direct and widely utilized method for preparing this compound is through a stoichiometric acid-base neutralization reaction. This typically involves the reaction of propionic acid with a cesium base, such as cesium hydroxide (B78521) or cesium carbonate.

The reaction between propionic acid (CH₃CH₂COOH) and cesium hydroxide (CsOH) is a straightforward neutralization that yields this compound and water salt-partners.com:

CH₃CH₂COOH + CsOH → CH₃CH₂COOCs + H₂O salt-partners.compressbooks.publibretexts.orglardbucket.org

Alternatively, cesium carbonate (Cs₂CO₃) can be used as the base. In this reaction, two equivalents of propionic acid react with one equivalent of cesium carbonate to produce two equivalents of this compound, along with water and carbon dioxide libretexts.orgwikipedia.orgchemicalbook.com:

2CH₃CH₂COOH + Cs₂CO₃ → 2CH₃CH₂COOCs + H₂O + CO₂ libretexts.orgwikipedia.orgchemicalbook.com

Cesium carbonate is often favored in organic synthesis due to its high solubility in many organic solvents compared to other alkali metal carbonates, which can facilitate reactions under milder conditions inno-chem.com.cncommonorganicchemistry.com. The choice between cesium hydroxide and cesium carbonate often depends on factors such as cost, availability, and the desired purity of the final product.

While direct catalytic synthesis of this compound is not extensively documented, cesium-containing catalysts are employed in other reactions involving propionates. For instance, cesium-based catalysts on supports like SBA-15 have been investigated for the condensation reaction of methyl propionate with formaldehyde (B43269) accio.com. Furthermore, cesium-exchanged heteropoly acids have been used as solid acid catalysts for the esterification of propanoic acid mdpi.com. These examples suggest the potential for developing catalytic systems that could enhance the efficiency of this compound synthesis, possibly through mechanisms that activate the propionic acid or facilitate the removal of byproducts.

Table 1: Comparison of Stoichiometric Reactions for this compound Synthesis

| Reactant | Reaction Equation | Byproducts | Key Considerations |

| Cesium Hydroxide | CH₃CH₂COOH + CsOH → CH₃CH₂COOCs + H₂O | Water | Direct 1:1 stoichiometry. |

| Cesium Carbonate | 2CH₃CH₂COOH + Cs₂CO₃ → 2CH₃CH₂COOCs + H₂O + CO₂ | Water, Carbon Dioxide | Higher solubility in organic solvents. |

Evaluation of Novel Precursors and Reaction Conditions in this compound Synthesis

Research into novel precursors for this compound aims to improve reaction efficiency, yield, and purity. One area of exploration involves the use of organometallic compounds. Organocesium reagents, for example, could potentially react with a source of the propionate group under controlled conditions to form the salt. While the synthesis of stable organocesium compounds has been a subject of study, their specific application in the direct synthesis of this compound is not yet widely reported mdpi.comresearchgate.netacs.orglibretexts.org.

Another approach could involve the reaction of organolithium reagents with carboxylic acids. It is known that two equivalents of an organolithium reagent can react with a carboxylic acid to form a ketone masterorganicchemistry.comorganicchemistrytutor.comyoutube.com. However, the initial step involves the deprotonation of the carboxylic acid to form the lithium carboxylate. A similar reaction with an organocesium compound could theoretically be stopped at the salt formation stage to yield this compound.

The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include:

Solvent: The choice of solvent can significantly impact reaction rates and product isolation. While water is a common solvent for acid-base reactions, organic solvents like acetone (B3395972) or dimethylformamide (DMF) may be used, especially when employing cesium carbonate as the base, due to its enhanced solubility commonorganicchemistry.com.

Temperature: The reaction is typically carried out at room temperature, although gentle heating may be employed to increase the reaction rate.

Stoichiometry: Precise control of the stoichiometry is essential to ensure complete reaction and to avoid the presence of unreacted starting materials in the final product.

Scalable Production Methodologies for High-Purity this compound

The transition from laboratory-scale synthesis to industrial production requires the development of scalable and efficient methodologies that ensure high purity of the final product.

Process Engineering and Optimization for Industrial Application

The industrial production of high-purity cesium compounds often begins with the extraction of cesium from its primary ore, pollucite frontiersin.org. This process typically involves acid digestion, followed by purification steps to remove other alkali metals and impurities. Once a high-purity cesium salt, such as cesium chloride or cesium hydroxide, is obtained, it can be converted to this compound through the stoichiometric reactions described earlier.

A critical step in the industrial production of this compound is the crystallization process, which is essential for obtaining a high-purity solid product. The optimization of crystallization involves controlling several factors:

Supersaturation: This is the driving force for crystallization and can be achieved by cooling the solution, evaporating the solvent, or adding an anti-solvent.

Temperature Profile: A controlled cooling profile can influence the crystal size distribution and purity.

Agitation: Proper mixing ensures a homogeneous solution and promotes uniform crystal growth.

Seeding: The introduction of seed crystals can control the nucleation process and lead to a more uniform crystal size.

Purification techniques such as recrystallization may be employed to further enhance the purity of the this compound by removing any remaining impurities researchgate.net.

Table 2: Key Parameters in Industrial Crystallization of this compound

| Parameter | Effect on Product Quality | Optimization Strategy |

| Cooling Rate | Affects crystal size and purity | Controlled, gradual cooling |

| Solvent | Influences solubility and crystal habit | Selection of an appropriate solvent system |

| Agitation Speed | Impacts crystal size distribution | Optimization to ensure homogeneity |

| Seeding | Controls nucleation and final crystal size | Introduction of uniform seed crystals |

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control frontiersin.org. The application of continuous flow technology to the synthesis of specialty salts like this compound is an area of active development.

A continuous flow setup for this compound synthesis could involve pumping a solution of propionic acid and a solution of a cesium base (e.g., cesium hydroxide) into a mixing zone, followed by a residence time coil where the reaction goes to completion. The resulting solution could then be directed to a continuous crystallization unit for product isolation. The use of tube-in-tube reactors could also be explored, particularly if gaseous byproducts like CO₂ are formed, to facilitate their removal durham.ac.uk.

The benefits of a continuous flow process for this compound include:

Consistent Product Quality: Precise control over reaction parameters leads to a more uniform product.

Increased Safety: Smaller reaction volumes at any given time reduce the risks associated with handling reactive chemicals.

Scalability: Production can be scaled up by running the system for longer periods or by numbering up (running multiple systems in parallel).

While specific continuous flow processes for this compound are not yet widely published, the successful application of this technology to the synthesis of other metal carboxylates and complex organic molecules suggests its feasibility researchgate.netrsc.org.

Green Chemistry Principles in this compound Synthesis and Isolation

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the choice of solvents, atom economy, and energy efficiency.

The selection of solvents is a critical aspect of green chemistry. Ideally, the synthesis should be conducted in an environmentally benign solvent, such as water. When organic solvents are necessary, greener alternatives to hazardous solvents like chlorinated hydrocarbons or polar aprotic solvents are preferred. Anisole, for example, has been suggested as a greener alternative to some traditional solvents researchgate.netmdpi.com.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The stoichiometric reaction of propionic acid with cesium hydroxide exhibits a high atom economy, as the only byproduct is water.

The atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 jocpr.com

For the reaction CH₃CH₂COOH + CsOH → CH₃CH₂COOCs + H₂O :

Molecular weight of CH₃CH₂COOH ≈ 74.08 g/mol

Molecular weight of CsOH ≈ 149.91 g/mol

Molecular weight of CH₃CH₂COOCs ≈ 205.98 g/mol nih.gov

Molecular weight of H₂O ≈ 18.02 g/mol

% Atom Economy = (205.98 / (74.08 + 149.91)) x 100 ≈ 92.0%

The reaction with cesium carbonate also has a high theoretical atom economy, with the byproducts being water and carbon dioxide.

The isolation and purification of this compound should also be designed to minimize waste. This can be achieved through efficient crystallization processes that maximize product recovery and allow for the recycling of mother liquors.

Fundamental Reactivity and Mechanistic Investigations of Cesium Propionate

The "Cesium Effect": Solvation, Ion Pairing, and Enhanced Nucleophilic Reactivity

The "cesium effect" is a phenomenon observed in organic synthesis where cesium salts, particularly cesium carboxylates like cesium propionate (B1217596), exhibit enhanced reactivity compared to other alkali metal analogs. This effect is largely attributed to the unique properties of the cesium cation (Cs⁺) in solution, specifically its large ionic radius and low charge density. These characteristics lead to weak ion pairing and a high degree of solvation, resulting in a more "naked" and highly reactive carboxylate anion.

Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMAc), and N-methylpyrrolidone (NMP) play a crucial role in amplifying the cesium effect. acs.orggoogle.com In these solvents, the large, soft cesium cation is effectively solvated, leading to a high degree of dissociation of the cesium propionate salt. acs.org This results in a "free" or "naked" propionate anion that is highly nucleophilic. acs.orgresearchgate.net

The solubility of this compound in these solvents is significantly higher than that of other alkali metal propionates, which is a key factor in its enhanced reactivity. acs.org For instance, studies have shown that this compound is considerably more soluble in DMF and DMSO than its sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺) counterparts. acs.orgresearchgate.net This high solubility ensures a greater concentration of the reactive propionate anion in the solution.

Research has demonstrated that in DMF, the cesium ion is almost completely solvated, rendering the propionate anion essentially free and highly reactive. acs.org This high degree of dissociation is a primary contributor to the enhanced rates observed in nucleophilic substitution reactions.

Table 1: Solubility of Alkali Metal Propionates in Various Solvents acs.org

| Salt | Solubility in Methyl Ethyl Ketone (MEK) (mol/L) | Solubility in Dimethylformamide (DMF) (mol/L) | Solubility in Dimethyl Sulfoxide (DMSO) (mol/L) |

| This compound | 0.015 | >1.0 | >1.0 |

| Rubidium Propionate | 0.003 | 0.5 | 0.8 |

| Potassium Propionate | <0.001 | 0.05 | 0.1 |

| Sodium Propionate | <0.001 | 0.01 | 0.02 |

The extent of ion pairing between the cesium cation and the propionate anion in solution has been investigated using techniques such as ¹³³Cs NMR spectroscopy. researchgate.net These studies provide quantitative insights into the equilibrium between tightly bound ion pairs, solvent-separated ion pairs, and free ions. In dipolar aprotic solvents, the equilibrium is heavily shifted towards free, solvated ions for this compound. acs.org

The large size of the cesium cation results in a diffuse charge, leading to weaker electrostatic interactions with the propionate anion compared to smaller alkali metal cations like lithium (Li⁺) or sodium (Na⁺). Consequently, the formation of tight ion pairs is less favorable for this compound. This dynamic behavior, where the propionate anion exists predominantly in a dissociated state, is central to its heightened nucleophilicity.

Kinetic studies of nucleophilic substitution reactions consistently show that this compound is a more effective nucleophile than other alkali metal propionates. acs.orgresearchgate.net The rate enhancements observed with this compound can be substantial. This is a direct consequence of the greater availability of the "naked" propionate anion in solution, as discussed previously.

Nucleophilic Substitution Reactions Mediated by this compound

This compound has proven to be a valuable reagent in various nucleophilic substitution reactions, offering advantages in terms of yield, stereochemical control, and the ability to perform reactions under milder conditions.

This compound is particularly effective in promoting SN2 reactions, which proceed with inversion of stereochemistry at the reacting center. archive.orgepdf.pub The use of this compound in a dipolar aprotic solvent like DMF provides clean SN2 substitutions on a variety of substrates. researchgate.net For example, it is widely used for the inversion of configuration of secondary alcohols via reaction with their corresponding mesylates or tosylates. archive.orgvdoc.pub The reaction of a secondary alkyl mesylate with this compound yields the corresponding ester with an inverted stereocenter in high yields (85-100%). archive.org

This method has been successfully applied in the synthesis of complex molecules where precise stereochemical control is essential. vdoc.pub The "cesium effect" ensures a strictly SN2 pathway, minimizing competing elimination reactions (E1 and E2) that can be problematic with other base/nucleophile systems. epdf.pubvdoc.pub The regioselectivity of this compound in epoxide ring-opening reactions has also been noted, allowing for controlled synthesis of diol derivatives. researchgate.net

Table 2: Examples of SN2 Reactions Mediated by this compound

| Substrate | Product | Yield | Stereochemistry | Reference |

| Secondary Alcohol Mesylate | Inverted Propionate Ester | 65-100% | Inversion | archive.org |

| Secondary Alkyl Halide | Inverted Propionate Ester | 85-100% | Inversion | archive.org |

| Epoxide | Regioisomeric Propionates | - | - | researchgate.net |

The high nucleophilicity and non-hygroscopic nature of this compound make it an excellent choice for macrocyclization reactions via intramolecular SN2 displacement. acs.org The "cesium effect" plays a crucial role here, as the large, poorly coordinating cesium cation appears to act as a template, favoring intramolecular cyclization over intermolecular polymerization, even in the formation of large, strained rings. acs.org The high dilution conditions typically required for macrocyclizations can often be avoided or relaxed when using cesium salts.

The enhanced reactivity of the "naked" carboxylate anion is particularly advantageous in the synthesis of complex natural products and other intricate molecular architectures where forcing conditions might lead to decomposition or side reactions. acs.org For instance, this compound has been utilized in the synthesis of fragments of complex molecules like Streptovaricin D. researchgate.net

Epoxide Cleavage and Stereoselective Inversion Utilizing this compound

This compound has emerged as a valuable reagent in organic synthesis, particularly for the cleavage of epoxides and the stereoselective inversion of hydroxyl groups. Its utility stems from the high nucleophilicity of the "naked" propionate anion in solvents like dimethylformamide (DMF), where the large cesium cation is well-solvated, leaving the carboxylate highly reactive. researchgate.net

Diastereoselective and Regioselective Ring Opening of Epoxides

This compound is an effective agent for the ring-opening of epoxides. samaterials.comchemicalbook.comchemicalbook.com This reaction proceeds via an S\textsubscript{N}2 mechanism, where the propionate nucleophile attacks one of the epoxide carbons, leading to the formation of a hydroxy ester. researchgate.net The regioselectivity of this attack is influenced by steric and electronic factors within the epoxide substrate. In many cases, the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.com

The diastereoselectivity of the ring-opening is also a key feature. The reaction typically proceeds with an inversion of configuration at the point of nucleophilic attack, a hallmark of the S\textsubscript{N}2 pathway. masterorganicchemistry.com This stereochemical control is crucial in the synthesis of complex molecules with multiple stereocenters. For instance, the cleavage of 2-methyl-3,4-epoxy alcohols with this compound is a key step in the synthesis of polypropionate fragments, which are common motifs in many natural products. researchgate.net The choice of organometallic reagent and the geometry (cis/trans) of the epoxide can be used to control both the relative and absolute configuration of the resulting propionate unit. researchgate.net

A new method for epoxide inversion has been developed using this compound as the cleaving agent. This process initially yields a pair of regioisomeric propionates. researchgate.netresearchgate.net

Methodologies for Hydroxyl Inversion in Polypropionate Precursors

A significant application of this compound is in the inversion of hydroxyl groups, particularly in sterically hindered systems like polypropionate precursors. tandfonline.comtandfonline.com Traditional methods for hydroxyl inversion, such as the Mitsunobu reaction, can be inefficient for sterically demanding substrates. tandfonline.comorgsyn.org The use of this compound provides a robust alternative.

The process typically involves a two-step sequence:

Activation of the hydroxyl group by converting it into a good leaving group, commonly a mesylate or tosylate. orgsyn.org

Nucleophilic displacement of the leaving group with this compound. orgsyn.org The highly reactive propionate anion in solvents like DMF facilitates a clean S\textsubscript{N}2 reaction, resulting in the inversion of the stereocenter. researchgate.net

This methodology has proven effective for the inversion of hindered secondary alcohols and is compatible with various functional groups, including base-sensitive 3,4-epoxy alcohols that might otherwise undergo undesired side reactions. tandfonline.comtandfonline.com This approach expands the synthetic toolbox for creating diastereomeric alcohols and novel epoxides that are not accessible through other standard techniques. tandfonline.comtandfonline.com

Table 1: Comparison of Hydroxyl Inversion Methods

| Method | Reagents | Advantages | Limitations |

|---|---|---|---|

| Mitsunobu Reaction | Diethylazodicarboxylate (DEAD), Triphenylphosphine, Carboxylic Acid | Mild conditions, single step | Sensitive to steric hindrance, by-product removal can be difficult tandfonline.comorgsyn.org |

| This compound | Mesyl Chloride, Base (e.g., DIEA), this compound | Effective for sterically hindered alcohols, clean inversion, compatible with sensitive functional groups tandfonline.comtandfonline.comorgsyn.org | Two-step process orgsyn.org |

Synthesis of Advanced Epoxide Intermediates via this compound Reagents

The ability to perform stereoselective epoxide cleavage and hydroxyl inversion with this compound has been instrumental in the synthesis of advanced epoxide intermediates. researchgate.netresearchgate.net These epoxides are valuable building blocks for the synthesis of complex natural products, particularly those containing polypropionate chains. researchgate.netmdpi.com

A reiterative, epoxide-based methodology allows for the construction of polypropionate targets. researchgate.net Key steps in this process include the diastereoselective epoxidation of allylic and homoallylic alcohols and the subsequent regioselective cleavage of the resulting epoxides. researchgate.net this compound plays a crucial role in this sequence, enabling the formation of key propionate units with controlled stereochemistry. researchgate.net

For example, a new epoxide inversion method using this compound as the cleaving agent was developed. The initial reaction produces regioisomeric propionates, which are then mesylated and treated with a base to furnish the inverted epoxide. researchgate.net This method has been used to prepare several new epoxides, including 3,4-epoxy alcohols, which are important precursors for polypropionate synthesis. researchgate.netresearchgate.net

This compound in Acid-Base Catalysis and Related Transformations

Beyond its role as a nucleophile, this compound and related cesium salts exhibit significant utility as basic catalysts in a variety of organic transformations. The effectiveness of cesium bases is often attributed to the "cesium effect," which encompasses factors like the high solubility of cesium salts and the weakly coordinated, highly reactive nature of the associated anion. biofuranchem.comacs.org

Role as a Potent Basic Catalyst in Organic Transformations

Cesium carboxylates, including this compound, are recognized for their basicity and are employed in various base-mediated reactions. biofuranchem.com The large size and low charge density of the cesium cation (Cs⁺) result in weaker ion pairing in solution compared to smaller alkali metal cations like lithium, sodium, or potassium. biofuranchem.com This leads to a more "naked" and, therefore, more basic and reactive carboxylate anion.

Cesium bases have been shown to be effective in promoting reactions such as N-alkylation of primary amines, where they can favor mono-alkylation and suppress over-alkylation. acs.org In some instances, cesium carbonate has been found to be too basic, leading to side reactions like aldolization, highlighting the tunable nature of basicity by selecting different cesium salts. rsc.org The higher solubility of cesium carboxylates in organic solvents compared to cesium carbonate allows reactions to proceed at lower temperatures, which can be advantageous for volatile or unstable reactants. biofuranchem.com

Reaction Mechanisms of this compound-Mediated Condensation Reactions

This compound and other cesium-based catalysts are effective in promoting condensation reactions, such as the Knoevenagel and aldol-type condensations. researchgate.netresearchgate.net These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. numberanalytics.comnumberanalytics.com

In a typical Knoevenagel condensation, a base is used to deprotonate an active methylene (B1212753) compound, generating a nucleophilic enolate. numberanalytics.com This enolate then attacks an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. numberanalytics.com The efficiency of the cesium catalyst can be attributed to its ability to effectively generate the required nucleophile under mild conditions. researchgate.net

In the context of aldol (B89426) condensations, such as the reaction of methyl propionate with formaldehyde (B43269) to produce methyl methacrylate (B99206), cesium-based catalysts have demonstrated significant activity. researchgate.netacs.org The reaction mechanism is believed to involve both acid and base sites on the catalyst. researchgate.net The basic sites, provided by the cesium species, are crucial for the initial deprotonation of the methyl propionate to form an enolate. The catalytic activity increases with the basicity of the alkali metal, following the order Cs > K > Na. researchgate.net The presence of both acidic and basic sites on supported cesium catalysts can cooperatively facilitate the condensation and subsequent dehydration steps. researchgate.net

Specific Interactions with Organic Substrates and Counterions in Catalytic Cycles

The catalytic activity of this compound is deeply rooted in the distinct interactions between the propionate anion, the cesium cation, and various organic substrates. These interactions are fundamental to understanding the reaction mechanisms and the notable efficiency of cesium salts in organic synthesis, often referred to as the "cesium effect". biofuranchem.com This phenomenon arises from the unique properties of the large, soft, and highly electropositive cesium cation, which influences the reactivity of the associated anion and stabilizes transition states in catalytic cycles. biofuranchem.comrsc.org

Interaction with Organic Substrates

The propionate anion, facilitated by the cesium counterion, engages with organic substrates primarily as a nucleophile or a base. In solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), cesium alkanoates are significantly solvated. researchgate.net 133Cs NMR studies have established that in these solvents, the cesium ion is almost completely solvated, rendering the carboxylate anions essentially free and highly reactive nucleophiles. researchgate.net This high reactivity is central to its function in several catalytic applications.

One prominent example is in the aldol condensation of methyl propionate with formaldehyde to synthesize methyl methacrylate (MMA). researchgate.net In this reaction, which is often catalyzed by cesium supported on materials like mesoporous silica (B1680970) (SBA-15), the basicity of the catalyst is paramount. researchgate.netacs.org The cesium species on the support generates basic sites that are crucial for the initial deprotonation of the methyl propionate at the α-carbon, forming an enolate intermediate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The source of the cesium cation used to prepare the catalyst can significantly influence the catalyst's basic properties and, consequently, its performance. acs.org

Further evidence of this compound's interaction with C-H bonds comes from isotope labeling studies in the context of carbon dioxide hydrogenation. stanford.edu When cesium carbonate is heated with cesium propanoate under a deuterium (B1214612) atmosphere, a complete hydrogen/deuterium exchange is observed at the α-position (C2) of the propanoate, with no exchange occurring at the β-position (C3). stanford.edu This indicates a facile deprotonation at the carbon adjacent to the carboxyl group, a key step in forming carbanionic intermediates that can participate in C-C bond formation. stanford.edu

This compound is also an effective reagent for epoxide cleavage. researchgate.net A method for epoxide inversion involves using this compound as the cleaving agent, which attacks the epoxide ring to produce a pair of regioisomeric hydroxy-esters. researchgate.net This transformation highlights the nucleophilic character of the "naked" propionate anion, enabled by the cesium counterion.

Role of the Cesium Counterion

The role of the cesium cation is not merely that of a spectator ion; it actively participates in and influences the catalytic cycle. The "cesium effect" is largely attributed to the low degree of ion pairing between the large Cs+ cation and the propionate anion in solution, which enhances the anion's nucleophilicity. biofuranchem.comresearchgate.net This makes this compound a more effective salt for SN2 displacement reactions on various substrates like halides and mesylates compared to its lighter alkali metal counterparts (lithium, sodium, or potassium). biofuranchem.com

Beyond simply liberating the anion, the cesium cation plays a crucial role in stabilizing key intermediates and transition states. Computational studies have revealed that the cesium ion can alter reaction pathways by uniquely accommodating the transition state's conformation. rsc.org For instance, in cross-coupling reactions, the presence of a cesium ion can change the preferred site of nucleophilic attack on a substrate compared to when sodium ions are present, leading to exceptional chemoselectivity. rsc.org This ability to organize the transition state is a more nuanced aspect of the cesium effect. In some reactions, cesium cations are thought to be key in stabilizing enolate fragments. researchgate.net

In heterogeneous catalysis, the cesium ion is instrumental in creating and modifying the active sites on a catalyst support. In the synthesis of MMA over a Cs/SBA-15 catalyst, the loading of cesium is directly related to the creation of basic sites on the support surface. acs.org Temperature-programmed desorption (TPD) of CO2 has shown that increasing cesium loading on SBA-15 forms new, weak-strength base sites that are active in the condensation reaction. acs.org The choice of cesium precursor (e.g., nitrate, acetate, or carbonate) also impacts the final surface area and basicity of the catalyst, thereby affecting substrate conversion and product selectivity. acs.org

Interactive Data Table: Effect of Cesium Source on Cs/SBA-15 Catalyst Performance in MMA Synthesis

The following table summarizes research findings on the gas-phase condensation of methyl propionate with formaldehyde, illustrating how different cesium sources used in catalyst preparation affect catalytic performance at 320 °C. acs.org

Click to view interactive data

| Cesium Source Precursor | Catalyst Basicity (mmol CO2/g) | Surface Area (m²/g) | Methyl Propionate (MP) Conversion (%) | Methyl Methacrylate (MMA) Selectivity (%) |

| Cesium nitrate | 0.29 | 436 | 23.5 | 94.2 |

| Cesium acetate | 0.20 | 254 | 15.8 | 91.5 |

| Cesium carbonate | 0.25 | 297 | 19.7 | 92.3 |

Data sourced from Industrial & Engineering Chemistry Research. acs.org

Catalytic Applications and Materials Science Integration of Cesium Propionate

Heterogeneous Catalysis Featuring Cesium Propionate (B1217596) Derivatives

In heterogeneous catalysis, the chemical and physical properties of a catalyst's surface are paramount in determining its efficiency and selectivity. Cesium, when incorporated into solid supports, can significantly modify the surface acidity and basicity, thereby enhancing catalytic activity for various organic transformations.

Supported cesium catalysts have demonstrated considerable efficacy in promoting alkylation and condensation reactions. The introduction of cesium onto a high-surface-area support material creates active sites that can facilitate the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many valuable chemicals.

The synthesis of methyl methacrylate (B99206) (MMA), a key monomer for the production of acrylic plastics, can be achieved through the condensation of methyl propionate with formaldehyde (B43269). SBA-15, a mesoporous silica (B1680970) material with a high surface area and ordered hexagonal pore structure, has been investigated as a support for cesium-based catalysts in this reaction. acs.orgresearchgate.netrsc.org

Studies have shown that the loading of cesium onto the SBA-15 support plays a crucial role in the catalyst's performance. The catalytic activity for the aldol (B89426) condensation of propionic acid with formaldehyde has been observed to reach a maximum at a cesium loading of approximately 5% by weight on a silica support. acs.org In the case of metal-doped cesium ion catalysts supported on SBA-15, a 15% Zr-Fe-Cs/SBA-15 catalyst demonstrated a 26% conversion of methyl propionate and a 93.6% selectivity towards MMA. researchgate.net The source of the cesium cation also influences the catalytic performance, with cesium nitrate, acetate, and carbonate being common precursors. acs.org

The characterization of these catalysts, using techniques such as N₂ adsorption-desorption, X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and scanning and transmission electron microscopy (SEM and TEM), has confirmed that the ordered mesoporous structure of the SBA-15 support remains intact after the impregnation of cesium. acs.orgresearchgate.net This structural integrity is crucial for ensuring the accessibility of the active sites to the reactants. The number and strength of surface acid and base sites, which are critical for the condensation reaction, can be estimated using stepwise temperature-programmed desorption (TPD) of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). acs.orgresearchgate.net

Table 1: Performance of a 15% Zr-Fe-Cs/SBA-15 Catalyst in Methyl Methacrylate Synthesis

| Parameter | Value |

| Catalyst | 15% Zr-Fe-Cs/SBA-15 |

| Reaction | Condensation of Methyl Propionate and Formaldehyde |

| Methyl Propionate Conversion | 26% |

| Selectivity to Methyl Methacrylate | 93.6% |

Another promising catalytic system for the synthesis of MMA involves the use of cesium, zirconium, and magnesium supported on silica (Cs-Zr-Mg/SiO₂). researchgate.netdntb.gov.ua These catalysts are also designed for the condensation reaction of methyl propionate with formaldehyde. The inclusion of zirconium and magnesium alongside cesium is intended to create a bifunctional catalyst with both acidic and basic sites, which are essential for the different steps of the condensation reaction. The number and strength of these acid and base sites can be tailored by varying the loading of each component, and this is typically determined by stepwise temperature-programmed desorption of NH₃ and CO₂. researchgate.net

The catalytic performance of these systems is highly dependent on the interplay between the different metal components and the silica support. The pore structure of the silica support has been found to significantly influence the catalytic performance of Cs-Zr/SiO₂ catalysts. dntb.gov.ua The presence of zirconium can enhance the enrichment of other metal species on the surface and improve the redox properties of the catalyst. researchgate.net

The rational design of solid catalysts involves a systematic approach to developing catalysts with desired properties, such as high activity, selectivity, and stability. This approach relies on a fundamental understanding of the relationship between the catalyst's structure and its catalytic performance. While specific studies focusing exclusively on cesium propionate as the precursor for these catalysts are not extensively detailed in the provided search results, the principles of rational design can be applied.

The design of a this compound-based solid catalyst would begin with the selection of a suitable support material, such as SBA-15 or SiO₂, chosen for its high surface area and thermal stability. The this compound would then be impregnated onto the support, followed by a calcination step to decompose the propionate and disperse cesium oxide species onto the surface. The decomposition temperature and atmosphere would be critical parameters to control the nature of the active cesium species.

Characterization of the resulting catalyst would be crucial to understand its physicochemical properties. Techniques such as those mentioned previously (XRD, FT-IR, TPD) would be employed to determine the crystalline structure, surface functional groups, and acid-base properties of the catalyst. This information would then be correlated with the catalyst's performance in a target reaction, such as aldol condensation, to establish structure-activity relationships. rsc.orgnih.gov This iterative process of design, synthesis, characterization, and testing allows for the optimization of the catalyst's composition and structure for a specific application.

Supported Cesium Catalysts for Alkylation and Condensation Reactions

This compound as a Precursor in Advanced Material Synthesis

Beyond catalysis, this compound can serve as a valuable precursor in the synthesis of advanced materials, particularly in the burgeoning field of perovskite nanostructures. The choice of precursor can significantly influence the morphology, crystal structure, and optoelectronic properties of the resulting materials.

Cesium lead halide perovskites (CsPbX₃, where X = Cl, Br, or I) have garnered immense interest due to their exceptional optoelectronic properties and potential applications in solar cells, light-emitting diodes (LEDs), and photodetectors. nih.gov The synthesis of these materials often involves the reaction of a cesium precursor with a lead halide precursor in the presence of capping ligands.

While cesium oleate and cesium carbonate are commonly used cesium precursors in the synthesis of CsPbX₃ nanostructures, other cesium carboxylates, in principle including this compound, can also be utilized. escholarship.orgqueensu.ca The use of different carboxylate precursors can influence the solubility of the cesium source in the reaction medium and affect the nucleation and growth kinetics of the nanocrystals. For instance, the replacement of cesium carbonate with the more soluble cesium acetate has been shown to enhance processability and allow for the use of a wider range of co-ligands. escholarship.org

The fabrication process typically involves a hot-injection method, where a solution of the cesium precursor is rapidly injected into a hot solution containing the lead halide and capping ligands. nih.gov The nature of the ligands, the reaction temperature, and the growth time are critical parameters that determine the final morphology and size of the nanostructures, which can range from nanocubes to nanowires. queensu.ca The resulting perovskite nanostructures are then characterized for their structural and optical properties, including their crystal phase and photoluminescence. acs.orgnih.gov

Fabrication of Cesium Lead Halide Perovskite Nanostructures

Controlled Morphological Growth and Structural Control in Perovskite Microcrystals

There is no available research that demonstrates the use of this compound as a controlling agent for the morphological growth or for exerting structural control in perovskite microcrystals. Studies on perovskite synthesis have extensively explored various cesium sources to manipulate crystal formation, but this compound has not been identified as a compound of interest in this regard.

Influence of this compound Purity on Perovskite Material Properties

Given the lack of research on the use of this compound in perovskite synthesis, there is correspondingly no data on how the purity of this specific compound would influence the properties of perovskite materials. The scientific community has yet to investigate this area.

Integration of this compound in the Development of Other Functional Materials

A review of the literature does not provide any instances of this compound being integrated into the development of other functional materials. Research in this area has explored a wide array of compounds to tailor the characteristics of functional materials for various applications, but this compound is not among the substances that have been studied or reported.

Spectroscopic and Structural Elucidation of Cesium Propionate Systems

Advanced Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is a fundamental tool for probing the molecular and electronic properties of cesium propionate (B1217596). A variety of spectroscopic methods are employed to gain a full picture of its characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the behavior of cesium propionate in solution. openmedscience.com Specifically, ¹³³Cs NMR is highly effective for studying the dynamics and interactions of the cesium ion. huji.ac.il

¹³³Cs is a quadrupolar nucleus with 100% natural abundance, making it a sensitive probe for its local chemical environment. huji.ac.il In solution, the chemical shift of the ¹³³Cs nucleus provides information about the degree of ion pairing between the cesium cation (Cs⁺) and the propionate anion (CH₃CH₂COO⁻). Changes in the chemical shift can indicate the formation of contact ion pairs, solvent-separated ion pairs, or free ions. nd.edu For instance, studies have shown that this compound can exist as free ions in solvents like dimethyl sulfoxide (B87167) (DMSO). nd.edu

Furthermore, NMR relaxation time measurements, such as T₁, can elucidate the motional dynamics of the cesium ion and its interactions with the surrounding solvent molecules and the propionate anion. By analyzing these parameters, researchers can gain insights into the equilibrium and kinetic aspects of ion pairing, which are crucial for understanding the compound's reactivity and transport properties in solution. osti.gov While specific studies on this compound are not abundant in the provided search results, the principles of using ¹³³Cs NMR to study ion pairing and dynamics in other cesium-containing systems are well-established. osti.govresearchgate.net

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, serves as a molecular fingerprinting technique, providing detailed information about the bonding within the this compound molecule. edinst.comnanografi.com These two techniques are complementary, as they are governed by different selection rules. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nanografi.com For an IR absorption to occur, there must be a change in the dipole moment of the molecule during the vibration. edinst.com In this compound, the characteristic vibrational modes of the propionate group, such as the C-H stretching and bending, C-C stretching, and importantly, the symmetric and asymmetric stretching of the carboxylate (COO⁻) group, can be identified. The positions of the carboxylate stretching bands are particularly sensitive to the coordination environment of the cesium ion, providing insights into the nature of the ionic bond between Cs⁺ and the propionate anion.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light has a different frequency from the incident light. nanografi.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds that are less polar, which may be weak or absent in the IR spectrum. nanografi.com For this compound, Raman spectroscopy can provide complementary information on the propionate backbone vibrations and the Cs-O ionic interaction. mdpi.com

Together, IR and Raman spectra offer a comprehensive vibrational profile of this compound, enabling the identification of the compound and analysis of its bonding characteristics. mdpi.comworldscientific.com

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure and local coordination environment of the cesium atom in this compound. lightsource.canih.gov XAS is particularly valuable because it can be applied to both crystalline and amorphous materials. lightsource.ca

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region provides information about the oxidation state and the geometry of the absorbing atom's local environment. lightsource.ca For this compound, the Cs L-edge XANES can reveal details about the unoccupied electronic states and the coordination symmetry around the cesium ion.

Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. lightsource.ca Analysis of the EXAFS region of the this compound spectrum can determine the precise Cs-O bond lengths and the coordination number of the cesium ion. This data is crucial for understanding how the cesium ion is coordinated by the oxygen atoms of the propionate's carboxylate group. nih.gov

Studies on similar systems demonstrate that XAS can differentiate between inner-sphere and outer-sphere coordination complexes, providing a detailed picture of the cesium ion's interaction with its ligands. nih.gov This technique is essential for a complete description of the electronic and geometric structure of this compound. chemrxiv.orgaps.org

Surface Characterization of this compound-Containing Catalytic Materials

The performance of heterogeneous catalysts is intrinsically linked to their surface properties. For catalysts prepared using this compound or containing cesium species, surface characterization is crucial to understanding their activity and selectivity. Techniques such as temperature-programmed desorption (TPD) and elemental analysis provide detailed information about the catalyst's surface chemistry.

Temperature-Programmed Desorption (TPD) for Acid-Base Site Profiling and Strength Determination

Temperature-Programmed Desorption (TPD) using probe molecules like ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) is a standard technique for quantifying the number and strength of acid and base sites on a catalyst's surface, respectively. acs.orgpsu.edursc.org The acid-base properties are critical for many catalytic reactions, including aldol (B89426) condensations where cesium-containing catalysts are often employed. tandfonline.comnju.edu.cnnju.edu.cn

In the synthesis of methyl methacrylate (B99206) (MMA) through the condensation of methyl propionate with formaldehyde (B43269), the acid-base characteristics of the cesium-based catalyst are paramount. acs.orgpsu.eduresearchgate.net Studies on SBA-15 supported cesium catalysts utilize stepwise TPD of NH₃ and CO₂ to estimate the strength and number of surface acid and base sites. acs.org It has been found that a suitable balance of acid-base sites on the catalyst surface is crucial for high catalytic activity. tandfonline.comnju.edu.cn

The addition of cesium to catalyst formulations significantly modifies their acid-base profiles. nju.edu.cnnju.edu.cn

Basicity: Cesium, being a strong alkali metal, is known to enhance the basicity of catalysts. mdpi.comresearchgate.net CO₂-TPD studies on iron oxide catalysts promoted with various alkali ions (Li, Na, K, Cs) show that the strength of the basic sites increases down the group. mdpi.com The Cs-promoted catalyst exhibits CO₂ desorption at higher temperatures compared to other alkali-promoted catalysts, indicating stronger basic sites. mdpi.com Similarly, CO₂-TPD analysis of VPO/SiO₂ catalysts modified with metallic cations shows that cesium modification introduces strong basic sites. rsc.org

Acidity: NH₃-TPD profiles reveal that cesium modification can also influence the acidity of a catalyst. On metallic cation-modified VPO/SiO₂ catalysts, the introduction of cesium resulted in higher acidities at certain loading levels compared to the unmodified catalyst. rsc.org For Cs-Zr-Mg/SiO₂ catalysts, it was found that a sample with modest acidity and basicity showed the best performance in the condensation of methyl propionate. psu.edu The balance between Brønsted and Lewis acid sites can also be affected by cesium addition. rsc.org

The desorption temperature in a TPD profile corresponds to the strength of the acid or base sites. Generally, desorption peaks at lower temperatures (e.g., 100-250 °C) are attributed to weak sites, intermediate temperatures (e.g., 250-400 °C) to medium-strong sites, and higher temperatures (e.g., 400-600 °C) to strong sites. tandfonline.comrsc.org

Table 2: TPD Analysis of Cesium-Containing Catalysts

| Catalyst System | Probe Molecule | Key Findings | Reference(s) |

|---|---|---|---|

| Cs/SBA-15 | NH₃, CO₂ | Used to estimate the strength and number of surface acid and base sites for methyl propionate condensation. | acs.org |

| Cs-Zr-Mg/SiO₂ | NH₃, CO₂ | Catalyst with modest acidity and basicity showed excellent performance. | psu.edu |

| Cs-doped Ba₂P₂O₇ | NH₃, CO₂ | Varying Cs content efficiently tunes acid-base properties; an appropriate base/acid molar ratio is crucial. | nju.edu.cn |

| Alkali-promoted Fe Oxide | CO₂ | Basicity increases in the order Li < Na < K < Cs; Cs creates the strongest basic sites. | mdpi.com |

| Cs(Ce, Nd)-VPO/SiO₂ | NH₃, CO₂ | Cs modification introduces strong basic sites and can increase total acidity at certain loadings. | rsc.org |

Elemental Analysis and Dispersion Studies of Active Cesium Species on Supports

Understanding the elemental composition, chemical state, and dispersion of cesium on a catalyst support is vital for correlating the catalyst's structure with its performance. Techniques like X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), and elemental mapping are commonly employed for this purpose.

Elemental Composition and Chemical State: XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the species present on a catalyst's surface. mdpi.comresearchgate.net In studies of cesium-containing catalysts, XPS is used to confirm the presence of cesium in its ionic state, Cs⁺. tandfonline.commdpi.com For example, on ZrO₂ modified Cs/SiO₂ catalysts, high-resolution Cs 3d spectra showed two peaks characteristic of Cs⁺. tandfonline.com A shift in the binding energy of these peaks indicated an enhanced interaction between the cesium species and the support due to the ZrO₂ modification. tandfonline.com XPS analysis of Cs₂CoM monolithic catalysts also revealed the presence of Cs⁺ at exchange positions within the zeolite lattice. mdpi.com In other systems, XPS has been used to study the formation of cesium-carbon bonds or cesium suboxides. researchgate.netnih.gov

Dispersion of Cesium Species: The dispersion of the active metal or promoter on the support material is a key factor in catalysis, as it determines the number of accessible active sites. Good dispersion is often correlated with higher catalytic activity. The addition of cesium has been shown to act as a promoter that can improve the dispersion of the primary active metal, such as silver or nickel. rsc.orgscielo.br

On Ag/α-Al₂O₃ catalysts, the addition of cesium resulted in a much better dispersion of silver, with the formation of smaller silver particles covering the support surface more uniformly. scielo.br

For Ni-based catalysts on a graphite (B72142) support, EDX elemental mapping revealed a high dispersion of cesium across the support, indicating a well-distributed active phase. rsc.org

The dispersion of cesium itself is also critical. On SBA-15 supports, the ordered mesoporous structure was found to remain intact after the incorporation of cesium, suggesting good distribution of the cesium species. acs.org Elemental analysis of regenerated Cs-Zr/SiO₂ catalysts showed that the cesium content remained almost the same as in the fresh catalyst, indicating good stability and resistance to leaching during reaction and regeneration cycles. researchgate.net

Table 3: Elemental Analysis and Dispersion of Cesium Species

| Catalyst System | Analytical Technique | Key Findings | Reference(s) |

|---|---|---|---|

| ZrO₂ modified Cs/SiO₂ | XPS | Confirmed presence of Cs⁺; ZrO₂ modification enhanced interaction between Cs and SiO₂. | tandfonline.com |

| Cs₂CoM (zeolite) | XPS | Revealed Co²⁺ and Cs⁺ at exchange positions on the film surface. | mdpi.com |

| Ru-Cs/Sibunit | XPS | Cesium was incorporated into micropores of the support, forming quasi-intercalation cesium-carbon bonds. | researchgate.net |

| Ni-Cs/Graphite | STEM-HAADF, EDX | Revealed high dispersion of cesium across the support and a spatial overlap between Ni and Cs phases. | rsc.org |

| Cs,Ag/α-Al₂O₃ | SEM | Addition of Cs improved the dispersion of silver, leading to smaller particle sizes. | scielo.br |

Computational Chemistry and Theoretical Modeling of Cesium Propionate

Quantum Chemical Studies on Electronic Structure and Reactivity

Currently, there is a notable lack of published research detailing quantum chemical studies specifically on cesium propionate (B1217596). While Density Functional Theory (DFT) is a powerful tool for elucidating electronic structure and reaction mechanisms, its application to this particular salt has not been extensively reported.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

No specific DFT studies elucidating the reaction mechanisms of cesium propionate-mediated transformations were identified in a comprehensive search of available literature. Such studies would be invaluable for understanding the catalytic or basic role that this compound plays in various organic reactions.

Theoretical Prediction of Ion-Pairing Phenomena and Solvation Dynamics in Various Media

While theoretical predictions for ion-pairing and solvation dynamics are crucial for understanding the behavior of salts in solution, specific computational models for this compound are not prevalent. However, experimental observations have noted that this compound exists as free ions in dimethyl sulfoxide (B87167) (DMSO), a highly polar organic solvent. This suggests that in solvents with high dielectric constants, the coulombic attraction between the cesium cation and the propionate anion is effectively screened. Theoretical studies could provide a more granular view of this phenomenon across a range of solvents.

Molecular Dynamics Simulations of this compound in Complex Chemical Environments

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of molecules and ions in solution. However, dedicated MD simulation studies on this compound in complex chemical environments or reaction mixtures are not readily found in the scientific literature.

Solvent-Solute Interactions and Transport Properties

Without specific MD simulation data, a detailed quantitative analysis of solvent-solute interactions and transport properties of this compound is not possible. Such simulations would shed light on the structure of the solvation shells around the cesium and propionate ions and provide insights into how the salt influences the bulk properties of the solvent.

Ion Mobility and Diffusion Coefficients in Reaction Mixtures

Direct computational data on the ion mobility and diffusion coefficients of this compound in various reaction mixtures are not available. Experimental studies on the electrical conductivity of this compound solutions could provide an indirect measure of these properties, but a theoretical treatment would offer a more detailed, molecular-level understanding.

Advanced Mechanistic Insights into this compound-Mediated Transformations

While the broader "cesium effect" is a topic of interest in organic chemistry, advanced mechanistic insights derived from computational studies specifically for this compound-mediated transformations have not been published. Such research would be instrumental in rationally designing new synthetic methodologies and optimizing existing ones that utilize this reagent.

Construction of Energy Landscapes for Catalytic Cycles and Nucleophilic Attack

The foundation for understanding a chemical reaction from a computational perspective is the construction of a potential energy surface (PES), often referred to as an energy landscape. The PES is a multidimensional surface that describes the potential energy of a system as a function of the spatial arrangement of its constituent atoms. Minima on this surface correspond to stable molecules (reactants, products, and intermediates), while saddle points represent transition states.

For reactions involving this compound, computational methods like Density Functional Theory (DFT) are employed to calculate the energy of the system at various points along a reaction coordinate. These calculations can reveal the catalytic effect of the cesium cation. Studies on other cesium carboxylates have shown that the coordination of the Cs⁺ ion can significantly lower the activation energy for reactions such as decarboxylation by stabilizing the transition state. researchgate.net In a hypothetical catalytic cycle involving this compound, the cesium ion would likely play a key role in coordinating with reactants, facilitating bond breaking and formation, and stabilizing charged intermediates.

The process of constructing an energy landscape for a nucleophilic attack on a substrate mediated by this compound would involve:

Identification of Reactants and Products: Defining the starting materials (e.g., a nucleophile, an electrophilic substrate, and this compound) and the final products.

Mapping the Reaction Coordinate: Key geometric parameters, such as forming and breaking bond distances, are systematically varied to trace the path from reactants to products.

Energy Calculations: Single-point energy calculations are performed at each step along the reaction coordinate to map out the energy profile.

Locating Stationary Points: Geometry optimization algorithms are used to find the precise structures of local minima (intermediates) and first-order saddle points (transition states).

Computational studies comparing the effects of different alkali metal ions have revealed that cesium can uniquely alter reaction pathways. For instance, in certain cross-coupling reactions, the cesium ion has been shown to change the preference of a nucleophilic attack from a ketone carbonyl to an ester carbon, a phenomenon attributed to the specific way the large cesium ion accommodates the transition state conformation. rsc.org A similar "cesium effect" would be a key focus in modeling reactions involving this compound.

Characterization of Transition States and Intermediates

Once the stationary points on the potential energy surface have been located, they must be characterized to confirm their identity and to extract meaningful chemical information.

Intermediates are true, albeit often short-lived, molecules that correspond to local energy minima on the reaction pathway. Computationally, a structure is confirmed as a true intermediate if a frequency calculation yields all real (positive) vibrational frequencies. The geometry, electronic structure, and relative stability of these intermediates provide crucial insights into the reaction mechanism.

Transition States (TS) represent the highest energy barrier along the reaction coordinate between two minima. wikipedia.orgyoutube.com They are not stable molecules and are characterized by a structure that is geometrically between reactants and products, with partially formed and partially broken bonds. youtube.com The defining computational feature of a transition state is the presence of exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant valley, over the saddle point, and down into the product valley.

The characterization of a transition state for a nucleophilic attack involving this compound would include:

Geometry: Analysis of key bond lengths and angles to understand the structure of the activated complex.

Energetics: Calculation of the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. youtube.com

Vibrational Analysis: Confirmation of the single imaginary frequency and analysis of its corresponding atomic motions to verify that the TS connects the desired reactant and product states.

Intrinsic Reaction Coordinate (IRC) Calculations: This calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions to ensure it connects the correct reactant and product intermediates, confirming the proposed reaction step.

The table below provides a representative example of the type of data that would be generated from a DFT study to characterize a hypothetical transition state in a cesium-mediated reaction.

| Parameter | Reactant Complex | Transition State (TS) | Product |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Key Bond Distance 1 (Å) | 2.85 (C-Nu) | 2.15 (C-Nu) | 1.48 (C-Nu) |

| Key Bond Distance 2 (Å) | 1.82 (C-Lg) | 2.25 (C-Lg) | 3.10 (C-Lg) |

| Cs⁺ Coordination | Bidentate to Propionate | Bidentate to Propionate and Lg | Bidentate to Propionate |

| Imaginary Frequency (cm⁻¹) | None | -350 | None |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the transition states of this compound reactions were not found in the surveyed literature. "Nu" represents the nucleophile and "Lg" represents the leaving group.

Such detailed characterization allows for a deep understanding of how this compound facilitates chemical reactions, guiding the design of more efficient and selective synthetic methodologies.

Environmental and Industrial Relevance of Cesium Propionate Research

Contributions to Cesium Chemistry in Nuclear Waste Management and Environmental Remediation

The management of radioactive waste, particularly the containment of long-lived radionuclides like cesium-137, presents a significant environmental challenge. pnnl.govaesj.net Cesium-137 is a major byproduct of nuclear fission found in large quantities in nuclear waste and poses a risk due to the penetrating gamma radiation it emits. pnnl.govworld-nuclear.org Research into the chemical behavior of cesium and its compounds, including cesium propionate (B1217596), is crucial for developing effective strategies for waste solidification and environmental cleanup.

A primary strategy for managing nuclear waste involves the sorption of radioactive ions onto solid materials and their subsequent extraction for safe disposal. pnnl.gov The sorption of cesium ions has been studied on various natural and synthetic materials, including clays (B1170129) like bentonite (B74815) and vermiculite, zeolites, and diatomite. jaea.go.jpmdpi.comcore.ac.uk These materials can act as natural barriers against the leakage of radionuclides from geological repositories. core.ac.uk

The mechanism of cesium sorption is often through ion exchange, where cesium ions in a solution are swapped for other cations within the sorbent's structure. mdpi.comcore.ac.uk Studies have shown that for materials like zeolites, the numerous adsorption sites and appropriate channel sizes provide favorable conditions for cesium sorption. mdpi.com The efficiency of this process can be influenced by factors such as pH and the presence of competing ions. mdpi.comekb.eg For instance, at low pH values, H+ ions can compete with Cs+ ions, reducing sorption. mdpi.com

While direct studies on the role of the propionate anion in these specific sorption systems are not extensively detailed in the provided results, the behavior of cesium carboxylates in solution is relevant. Research into the "cesium effect" notes the high solubility of cesium carboxylates, such as cesium propionate, in various organic solvents. umich.edu This high solubility ensures that the cesium ion is well-solvated, and the carboxylate anion is free and highly reactive. umich.edu In the context of extraction from complex waste streams, understanding the interactions between cesium ions, counter-anions like propionate, and the extraction medium is critical. The choice of anion can significantly influence the extraction efficiency of cesium ions from aqueous solutions into an organic phase. researchgate.net

Immobilizing radioactive cesium into a stable, durable solid form is a key goal of nuclear waste management. pnnl.gov One promising approach is the incorporation of cesium into a glass or ceramic matrix, such as a silicate (B1173343) structure. pnnl.gov Cesium titanium silicate, with the formula CsTiSi₂O₆.₅, has been identified as a novel crystalline phase that is chemically stable and suitable for the solidification of cesium. google.com

The synthesis of such complex materials can be achieved by hydrolyzing precursor materials. google.com While specific patents mention using cesium hydroxide (B78521) as the cesium source to react with titanium and silicon alkoxides, organic cesium salts like this compound are also viable precursors for creating cesium-doped materials. google.comebay.com this compound can serve as a reliable cesium precursor that is easy to handle. biofuranchem.com Its use as a precursor has been noted in the formation of cesium-doped catalysts and cesium lead halide perovskites. ebay.comebay.com This suggests its potential applicability in synthesizing stable cesium silicate matrices for nuclear waste, where a controlled and reliable source of cesium ions is required for the formation of the desired crystalline structure.

Potential for Advanced Applications in Diverse Industrial Sectors

The unique properties of this compound, largely attributed to the "cesium effect," have led to its use and potential in various specialized industrial applications beyond waste management. ebay.combiofuranchem.com

This compound is a valuable reagent in organic synthesis, where it exhibits enhanced reactivity compared to its lighter alkali metal counterparts (lithium, sodium, and potassium salts). biofuranchem.combiofuranchem.com This heightened reactivity, known as the "cesium effect," leads to higher yields, shorter reaction times, and milder reaction conditions. biofuranchem.com

One of the primary applications is in nucleophilic substitution (SN2) reactions. ebay.combiofuranchem.com Due to the large size and high electropositivity of the cesium ion, this compound is highly soluble in organic solvents, allowing the propionate anion to act as a potent nucleophile. umich.edu This makes it particularly effective for reactions involving primary and secondary halides, mesylates, and tosylates. ebay.combiofuranchem.com Furthermore, this compound is used as an epoxide-cleaving and inversion reagent. samaterials.comchemicalbook.com A versatile method for hydroxyl inversion in complex molecules, which is crucial in the synthesis of polypropionate natural products, has been developed using cesium carboxylates. tandfonline.com This process is compatible with sensitive functional groups, demonstrating its utility in the stereoselective synthesis of complex organic molecules. tandfonline.com